

Application Notes and Protocols: Investigating the Octane Number of 2,2,6-Trimethyloctane

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Compound of Interest

Compound Name: 2,2,6-Trimethyloctane

Cat. No.: B3054812

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Abstract: This document provides detailed application notes and protocols for the determination of the Research Octane Number (RON) and Motor Octane Number (MON) of **2,2,6-trimethyloctane**, a highly branched C11 isoparaffin. Due to the lack of publicly available experimental data for this specific compound, this document outlines the standardized testing methodologies and provides context through data on similar compounds and predictive modeling approaches. These protocols are intended for researchers, scientists, and professionals in the fields of fuel chemistry, engine development, and drug development where high-purity branched alkanes may be used as solvents or reference materials.

Introduction

The octane number is a critical measure of a fuel's resistance to autoignition, or "knocking," in a spark-ignition internal combustion engine. Highly branched isoparaffins are known to be excellent components for gasoline blending due to their high octane ratings, which contribute to improved engine performance and efficiency. **2,2,6-Trimethyloctane**, as a C11 isoparaffin, is expected to exhibit a high octane number. The determination of its precise Research Octane Number (RON) and Motor Octane Number (MON) is essential for its evaluation as a potential fuel additive or a high-purity solvent.

The standard methods for determining octane numbers are ASTM D2699 for RON and ASTM D2700 for MON.^{[1][2][3][4][5][6][7]} These methods utilize a standardized single-cylinder Cooperative Fuel Research (CFR) engine.

Quantitative Data Presentation

Direct experimental RON and MON values for **2,2,6-trimethyloctane** are not readily available in the reviewed literature. However, the octane rating of alkanes is strongly correlated with their molecular structure, with increased branching leading to higher octane numbers. For context, the following table presents the octane numbers of other relevant hydrocarbons.

Compound	Chemical Formula	Research Octane Number (RON)	Motor Octane Number (MON)
n-heptane	C7H16	0	0
Isooctane (2,2,4-Trimethylpentane)	C8H18	100	100
n-octane	C8H18	-20	-17
Toluene	C7H8	120	107
Ethanol	C2H5OH	108.6	89

Note: The data for the table above is based on general chemical knowledge and not from the provided search results.

Predictive models, such as those based on Quantitative Structure-Property Relationships (QSPR), can be employed to estimate the octane number of **2,2,6-trimethyloctane**.^[8] These models use molecular descriptors to correlate the chemical structure with the octane number.

Experimental Protocols

The determination of RON and MON for **2,2,6-trimethyloctane** should be performed following the standardized procedures outlined by ASTM International.

3.1. Determination of Research Octane Number (RON) - ASTM D2699

The Research Octane Number (RON) is determined by comparing the knocking characteristics of the test fuel (**2,2,6-trimethyloctane**) with those of primary reference fuels (blends of isooctane and n-heptane) in a standardized CFR engine under specific "mild" operating conditions.^{[1][2][3][4][9]}

Apparatus:

- Standard single-cylinder, four-stroke cycle, variable compression ratio, carbureted Cooperative Fuel Research (CFR) engine.
- Knock-detection instrumentation.
- Fuel handling and blending equipment.

Procedure:

- **Engine Preparation:** The CFR engine is prepared and calibrated according to the specifications in ASTM D2699. This includes setting the engine speed to 600 ± 6 rpm and adjusting other operational parameters.
- **Reference Fuel Preparation:** A series of primary reference fuels, which are blends of isooctane (RON 100) and n-heptane (RON 0), are prepared.
- **Bracketing Procedure:** The test fuel (**2,2,6-trimethyloctane**) is run in the engine, and the compression ratio is adjusted to produce a standard level of knock intensity.
- Two reference fuels are then selected, one that knocks more and one that knocks less than the sample. The engine is operated on these reference fuels, and the compression ratio is adjusted for each to achieve the same knock intensity as the sample.
- **RON Calculation:** The RON of the sample is calculated by interpolation based on the compression ratios and the known RON values of the bracketing reference fuels.

3.2. Determination of Motor Octane Number (MON) - ASTM D2700

The Motor Octane Number (MON) is determined using a similar procedure to RON but under more severe operating conditions, which are intended to simulate higher engine speeds and loads.^{[5][6][7][10][11]}

Apparatus:

- Standard single-cylinder, four-stroke cycle, variable compression ratio, carbureted Cooperative Fuel Research (CFR) engine.

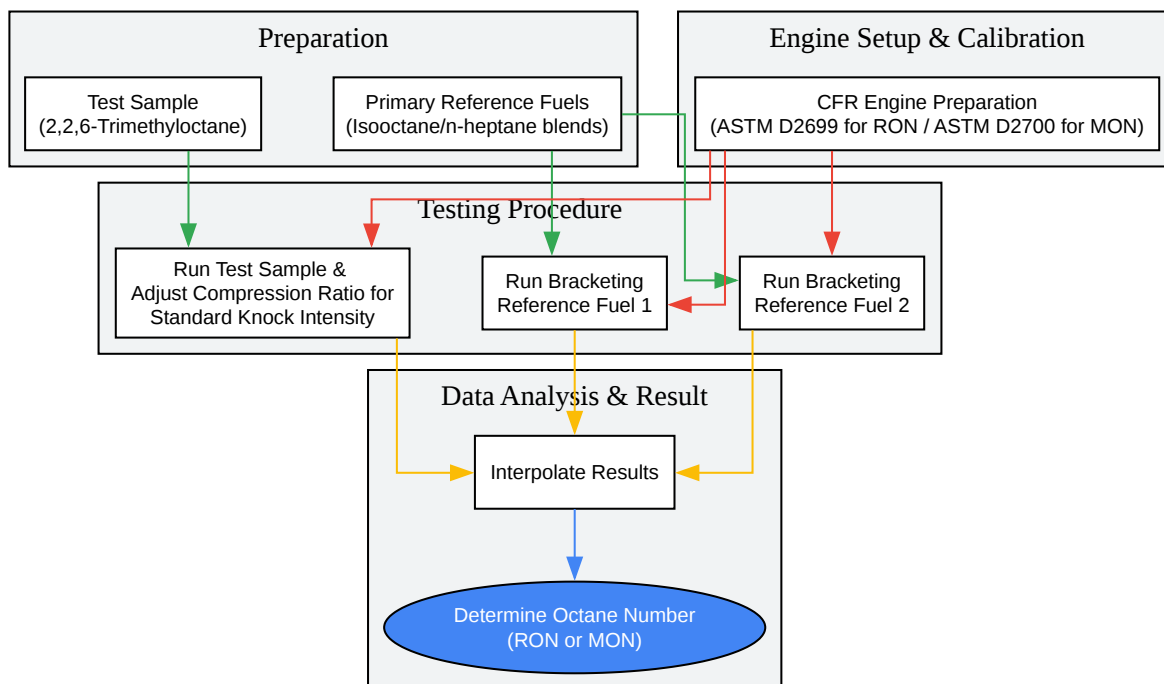
- Knock-detection instrumentation.
- Fuel handling and blending equipment.
- Mixture preheater.

Procedure:

- **Engine Preparation:** The CFR engine is prepared and calibrated according to the specifications in ASTM D2700. Key differences from the RON test include a higher engine speed of 900 ± 9 rpm and a preheated fuel-air mixture.
- **Reference Fuel Preparation:** As with the RON test, blends of isooctane and n-heptane are used as primary reference fuels.
- **Bracketing Procedure:** The test fuel is run in the engine, and the compression ratio is adjusted to achieve a standard knock intensity under the more severe MON operating conditions.
- Two reference fuels are selected that bracket the knocking behavior of the sample.
- **MON Calculation:** The MON of the sample is calculated by interpolation based on the engine's response to the sample and the bracketing reference fuels.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of either the Research Octane Number (RON) or the Motor Octane Number (MON).

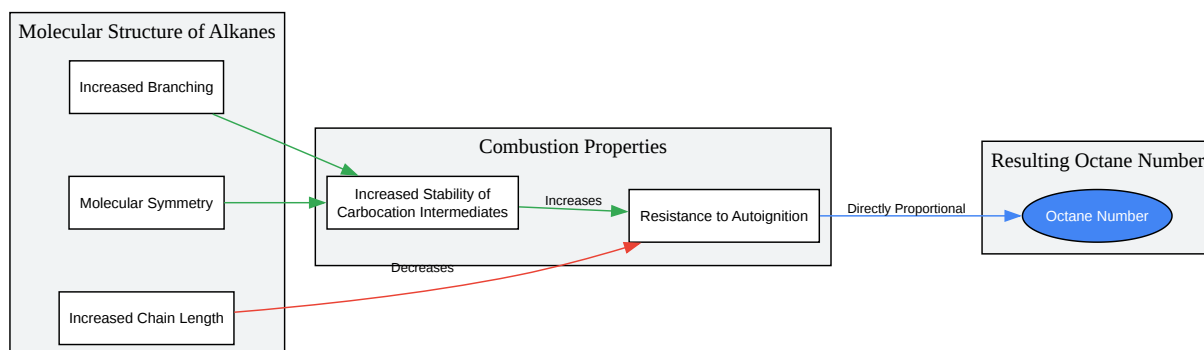


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Caption: Workflow for Octane Number Determination.

Logical Relationship of Factors Influencing Octane Number

The following diagram illustrates the relationship between the molecular structure of alkanes and their resulting octane number.



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